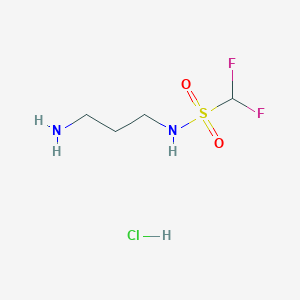

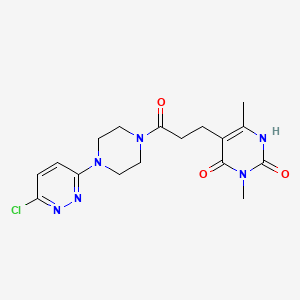

![molecular formula C15H21N3O3 B2658466 1-[2-(3-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide CAS No. 902349-35-3](/img/structure/B2658466.png)

1-[2-(3-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperidine derivatives has been widely studied. Efficient synthesis of amides directly from esters and amines can be achieved under mild, neutral conditions with liberation of alcohol as a by-product . Both primary and secondary aliphatic and aromatic amines can be utilized .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .Chemical Reactions Analysis

Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . A series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .Physical and Chemical Properties Analysis

The molecular weight of 1-[2-(3-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide is 291.351.Applications De Recherche Scientifique

Anti-Inflammatory and Analgesic Agents

One area of research involves the synthesis of novel compounds derived from visnaginone and khellinone, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showcasing their potential as anti-inflammatory and analgesic agents. These compounds, including various carboxamides, have been evaluated for their cyclooxygenase inhibition (COX-1/COX-2) and exhibited significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Aminocarbonylation Catalysts

Research into the use of piperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation highlights their utility in synthesizing carboxamides from iodobenzene and iodoalkenes. This method showcases the chemical versatility of piperidine derivatives in creating a range of carboxamide and ketocarboxamide compounds under varying conditions, offering a pathway to moderate to high yields of these substances (Takács, Kabak-Solt, Mikle, & Kollár, 2014).

Bacterial Persistence

Another intriguing application is the discovery of compounds like 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10), which selectively kills bacterial persisters that tolerate antibiotic treatment without affecting normal antibiotic-sensitive cells. This represents a novel approach to addressing the challenge of bacterial persistence, potentially revolutionizing the treatment of resistant bacterial infections (Kim et al., 2011).

Synthesis of Novel Heterocycles

The synthesis of novel heterocyclic compounds such as pyridines and piperidines from basic chemical precursors illustrates the broad utility of these frameworks in creating pharmacologically active molecules. This type of research contributes to the development of new drugs and therapeutic agents by exploring the chemical space around piperidine derivatives (Patel, Agravat, & Shaikh, 2011).

Antihistaminic Activity

The development of 4-(2-benzothiazoyl)piperidines showcasing potent antihistaminic activity is another significant application. Such studies highlight the therapeutic potential of piperidine derivatives in treating allergic reactions and possibly other conditions mediated by histamine (Maynard, Cheng, Kane, & StaegerMichael, 1993).

Safety and Hazards

Propriétés

IUPAC Name |

1-[2-(3-methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-21-13-4-2-3-12(9-13)17-14(19)10-18-7-5-11(6-8-18)15(16)20/h2-4,9,11H,5-8,10H2,1H3,(H2,16,20)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQGZDRZAJRMIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2658383.png)

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycine](/img/structure/B2658384.png)

![N-[5-[(3,4-difluorobenzoyl)amino]naphthalen-1-yl]-3,4-difluorobenzamide](/img/structure/B2658385.png)

![2-bromo-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2658392.png)

![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine](/img/structure/B2658396.png)

![8-((3-Chloro-4-methoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2658403.png)